molecular formula C10H11N3O2 B13571175 2-amino-3-(3H-benzimidazol-5-yl)propanoic acid

2-amino-3-(3H-benzimidazol-5-yl)propanoic acid

Cat. No.: B13571175
M. Wt: 205.21 g/mol
InChI Key: IYEPWXAPHDCHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(3H-benzimidazol-5-yl)propanoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to purines, which are essential components of DNA and RNA. The benzimidazole moiety is known for its wide range of biological activities, making it a significant scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3H-benzimidazol-5-yl)propanoic acid typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of ortho-phenylenediamine with a carboxylic acid in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is usually carried out in a solvent mixture under mild conditions, followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3H-benzimidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-amino-3-(3H-benzimidazol-5-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-3-(3H-benzimidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with a similar imidazole ring structure.

    2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid: A methylated derivative of the compound.

    3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid: A methoxy-substituted benzimidazole derivative

Uniqueness

2-amino-3-(3H-benzimidazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-3-(3H-benzimidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H11N3O2/c11-7(10(14)15)3-6-1-2-8-9(4-6)13-5-12-8/h1-2,4-5,7H,3,11H2,(H,12,13)(H,14,15)

InChI Key

IYEPWXAPHDCHBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(C(=O)O)N)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.